molecular formula C23H21N5O3S B049371 N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea CAS No. 950769-51-4

N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea

Katalognummer B049371
CAS-Nummer: 950769-51-4
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: GREBSQQIJHEOEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea', also known as SB-431542, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 and has since been used in various studies to investigate cellular signaling pathways and their roles in various biological processes.

Wirkmechanismus

N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea inhibits the activity of the TGF-β receptor by binding to the ATP-binding site of the receptor and preventing the activation of downstream signaling pathways. This inhibition leads to a decrease in the transcription of genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea has been shown to have various biochemical and physiological effects in different cell types. It has been shown to inhibit the differentiation of embryonic stem cells into mesodermal and endodermal lineages, while promoting their differentiation into neuroectodermal lineages. N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea has also been shown to inhibit the migration and invasion of cancer cells, as well as the development of fibrosis in various tissues.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea in lab experiments is its specificity for the TGF-β receptor. This specificity allows for the selective inhibition of TGF-β signaling pathways without affecting other cellular processes. However, one limitation of using N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea is its potential off-target effects, which may affect the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the use of N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea in scientific research. One potential direction is the investigation of its role in the regulation of immune cell function, as TGF-β signaling has been shown to play a role in the regulation of immune cell differentiation and function. Another potential direction is the investigation of its role in the regulation of neuronal differentiation and function, as TGF-β signaling has been shown to play a role in the development and function of the nervous system.
Conclusion:
In conclusion, N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea is a small molecule inhibitor that has been widely used in scientific research to investigate cellular signaling pathways involved in various biological processes. Its specificity for the TGF-β receptor allows for the selective inhibition of TGF-β signaling pathways, making it a valuable tool for investigating the role of TGF-β signaling in various biological processes. However, its potential off-target effects should be taken into consideration when interpreting experimental results.

Synthesemethoden

N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea is synthesized using a multi-step process involving several chemical reactions. The synthesis method was first described in a paper published in the Journal of Medicinal Chemistry in 2001. The method involves the reaction of 3-isoxazolylamine with 4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)aniline in the presence of a coupling agent to form the intermediate product. This intermediate is then reacted with tert-butyl isocyanate to form the final product, N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea.

Wissenschaftliche Forschungsanwendungen

N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea has been used extensively in scientific research to investigate cellular signaling pathways involved in various biological processes. It has been shown to inhibit the activity of the transforming growth factor-beta (TGF-β) receptor, which is involved in cell growth, differentiation, and apoptosis. N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea has also been used to investigate the role of TGF-β signaling in embryonic stem cell differentiation, cancer metastasis, and fibrosis.

Eigenschaften

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-(6-hydroxyimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-23(2,3)19-11-20(27-31-19)26-21(30)24-14-6-4-13(5-7-14)16-12-28-17-9-8-15(29)10-18(17)32-22(28)25-16/h4-12,29H,1-3H3,(H2,24,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREBSQQIJHEOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)O)SC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.